molecular formula C34H40F6N6O4 B611151 CETPinhibitor CAS No. 1149362-88-8

CETPinhibitor

カタログ番号: B611151
CAS番号: 1149362-88-8
分子量: 710.72
InChIキー: KSPXRTYMEVDHAB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The preparation of cholesteryl ester transfer protein inhibitors involves multi-stage virtual screening techniques, molecular docking, and molecular dynamics simulations to identify potential inhibitors . The compounds are typically synthesized through a series of chemical reactions, including the use of dimethyl sulfoxide as a solvent and storage in a nitrogen-filled cabinet .

Industrial Production Methods: Industrial production methods for cholesteryl ester transfer protein inhibitors are not extensively detailed in the literature. the process generally involves large-scale synthesis using the identified synthetic routes and reaction conditions, followed by purification and quality control to ensure the efficacy and safety of the final product.

化学反応の分析

Types of Reactions: Cholesteryl ester transfer protein inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the inhibitors to enhance their efficacy and stability .

Common Reagents and Conditions: Common reagents used in the synthesis of cholesteryl ester transfer protein inhibitors include dimethyl sulfoxide, molecular docking agents, and molecular dynamics simulation tools . The reactions are typically carried out under controlled conditions to ensure the desired chemical transformations.

Major Products Formed: The major products formed from these reactions are potent cholesteryl ester transfer protein inhibitors with high binding affinity and structural stability . These inhibitors are then evaluated for their efficacy in reducing low-density lipoprotein cholesterol levels and increasing high-density lipoprotein cholesterol levels.

生物活性

Cholesteryl ester transfer protein (CETP) inhibitors have emerged as a significant area of research in cardiovascular medicine, primarily due to their potential to alter lipid profiles and reduce cardiovascular events. This article explores the biological activity of CETP inhibitors, focusing on their mechanisms, clinical trial outcomes, and implications for diseases such as Alzheimer’s.

Overview of CETP Function

CETP plays a crucial role in lipid metabolism by facilitating the transfer of cholesteryl esters from high-density lipoprotein (HDL) to other lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). By inhibiting CETP, researchers aim to increase HDL cholesterol levels while decreasing LDL and VLDL levels, potentially leading to reduced atherosclerosis and cardiovascular risk.

CETP inhibitors work by blocking the activity of CETP, which results in:

  • Increased HDL Cholesterol : Inhibition leads to higher concentrations of HDL cholesterol, which is associated with a lower risk of cardiovascular disease.
  • Decreased LDL and VLDL Cholesterol : CETP inhibition decreases the transfer of cholesteryl esters to these lipoproteins, thus lowering their levels in circulation.
  • Altered Lipid Profiles : The net effect is a more favorable lipid profile that could contribute to reduced atherosclerosis.

Clinical Trials and Findings

Several CETP inhibitors have undergone extensive clinical trials. Below is a summary of key trials and their findings:

CETP Inhibitor Clinical Trial Name Outcome Notes
TorcetrapibILLUMINATEFailedIncreased blood pressure; no cardiovascular benefit .
DalcetrapibDAL-OUTCOMESFailedNo significant reduction in cardiovascular events .
EvacetrapibACCELERATEFailedDid not demonstrate expected benefits despite raising HDL .
AnacetrapibREVEALSuccessReduced major coronary events; however, development was suspended .

Case Studies

  • Anacetrapib : This CETP inhibitor was noted for its efficacy in reducing major coronary events in the REVEAL trial. Despite this success, its development was halted due to concerns over long-term safety and efficacy .
  • Genetic Studies : The Copenhagen City Heart Study highlighted that individuals with genetic variants leading to lower CETP activity had significantly reduced risks of ischemic heart disease and increased longevity. This suggests that CETP inhibition may provide protective cardiovascular effects beyond those observed in clinical trials .

Pharmacokinetics and Blood-Brain Barrier Penetration

Recent studies have indicated that certain CETP inhibitors, such as evacetrapib, can cross the blood-brain barrier, which opens avenues for potential applications in neurodegenerative diseases like Alzheimer’s. Elevated LDL cholesterol has been linked to increased Alzheimer's risk; thus, CETP inhibitors could serve dual purposes in managing both cardiovascular health and cognitive function .

Key Findings on Evacetrapib:

  • Crosses Blood-Brain Barrier : Detected in brain tissue post-administration .
  • Potential for Alzheimer’s Treatment : Epidemiological data suggest decreased CETP activity correlates with lower Alzheimer's risk .

特性

IUPAC Name

4-[4-[[3,5-bis(trifluoromethyl)phenyl]methyl-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]amino]-2,6-diethylpiperidine-1-carbonyl]oxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40F6N6O4/c1-4-26-13-28(14-27(5-2)46(26)32(49)50-29-8-6-21(7-9-29)30(47)48)45(31-41-15-22(16-42-31)23-17-43-44(3)19-23)18-20-10-24(33(35,36)37)12-25(11-20)34(38,39)40/h10-12,15-17,19,21,26-29H,4-9,13-14,18H2,1-3H3,(H,47,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPXRTYMEVDHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CC(N1C(=O)OC2CCC(CC2)C(=O)O)CC)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)C5=CN(N=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40F6N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CETPinhibitor
Reactant of Route 2
CETPinhibitor
Reactant of Route 3
CETPinhibitor
Reactant of Route 4
CETPinhibitor
Reactant of Route 5
CETPinhibitor
Reactant of Route 6
CETPinhibitor

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。